molecular formula C7H7ClN2O2 B13316769 4-Chloro-N',2-dihydroxybenzene-1-carboximidamide

4-Chloro-N',2-dihydroxybenzene-1-carboximidamide

Katalognummer: B13316769
Molekulargewicht: 186.59 g/mol
InChI-Schlüssel: ISIRFAQBGJZRCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H7ClN2O2 It is known for its unique structure, which includes a chloro group, two hydroxyl groups, and a carboximidamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative that has the desired substituents.

    Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using reagents like hydrogen peroxide or hydroxylamine.

    Carboximidamide Formation: The carboximidamide group is introduced through reactions involving cyanamide or related compounds.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N’,4-dihydroxybenzene-1-carboximidamide: Similar structure but with different positions of the hydroxyl and chloro groups.

    4-Chloro-N’,3-dihydroxybenzene-1-carboximidamide: Another isomer with hydroxyl groups in different positions.

Uniqueness

4-Chloro-N’,2-dihydroxybenzene-1-carboximidamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C7H7ClN2O2

Molekulargewicht

186.59 g/mol

IUPAC-Name

4-chloro-N',2-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O2/c8-4-1-2-5(6(11)3-4)7(9)10-12/h1-3,11-12H,(H2,9,10)

InChI-Schlüssel

ISIRFAQBGJZRCU-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C=C1Cl)O)/C(=N/O)/N

Kanonische SMILES

C1=CC(=C(C=C1Cl)O)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.